4-[3-[2-(3-Fluorophenyl)morpholin-4-yl]-2-oxopyrrolidin-1-yl]benzonitrile
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Overview
Description
4-[3-[2-(3-Fluorophenyl)morpholin-4-yl]-2-oxopyrrolidin-1-yl]benzonitrile is a complex organic compound that features a morpholine ring, a pyrrolidinone ring, and a benzonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[2-(3-Fluorophenyl)morpholin-4-yl]-2-oxopyrrolidin-1-yl]benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting 3-fluoroaniline with ethylene oxide under acidic conditions to form 3-fluoro-N-(2-hydroxyethyl)aniline, which is then cyclized to form the morpholine ring.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized by reacting 2-pyrrolidone with appropriate reagents to introduce the necessary substituents.
Coupling Reactions: The morpholine and pyrrolidinone intermediates are then coupled using suitable coupling agents such as carbodiimides or phosphonium salts to form the desired product.
Introduction of the Benzonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[3-[2-(3-Fluorophenyl)morpholin-4-yl]-2-oxopyrrolidin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
4-[3-[2-(3-Fluorophenyl)morpholin-4-yl]-2-oxopyrrolidin-1-yl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-[2-(3-Fluorophenyl)morpholin-4-yl]-2-oxopyrrolidin-1-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(4-Amino-3-fluorophenyl)morpholin-3-one: Shares the morpholine and fluorophenyl groups but lacks the pyrrolidinone and benzonitrile groups.
3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile: Contains a similar benzonitrile group but has a different core structure.
Uniqueness
4-[3-[2-(3-Fluorophenyl)morpholin-4-yl]-2-oxopyrrolidin-1-yl]benzonitrile is unique due to its combination of the morpholine, pyrrolidinone, and benzonitrile groups, which confer specific chemical and biological properties that are not present in similar compounds.
Properties
IUPAC Name |
4-[3-[2-(3-fluorophenyl)morpholin-4-yl]-2-oxopyrrolidin-1-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c22-17-3-1-2-16(12-17)20-14-24(10-11-27-20)19-8-9-25(21(19)26)18-6-4-15(13-23)5-7-18/h1-7,12,19-20H,8-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLHDOCGPLZSOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N2CCOC(C2)C3=CC(=CC=C3)F)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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